synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid
synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis hinges on the formation of a stable amide bond between two key heterocyclic precursors: 1H-indazole-6-carboxylic acid and piperidine-2-carboxylic acid (pipecolic acid). This document elucidates the underlying chemical principles, from retrosynthetic analysis to detailed, field-proven experimental protocols. It critically evaluates various amide coupling methodologies, discusses the strategic use of protecting groups, and provides a framework for troubleshooting and optimization. The guide is grounded in authoritative references to ensure scientific integrity and practical applicability for professionals in the field.
Introduction and Strategic Overview
The indazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, valued for its role in establishing critical interactions with biological targets.[1] 1H-Indazole-6-carboxylic acid, in particular, serves as a versatile building block for creating complex molecular architectures.[2] When coupled with piperidine-2-carboxylic acid, a chiral cyclic amino acid, the resulting molecule, 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, combines the structural features of both fragments, making it a valuable intermediate for library synthesis and lead optimization programs.
The central challenge in this synthesis is the chemoselective formation of an amide bond. This requires the activation of a carboxylic acid in the presence of multiple potentially reactive functional groups, including the secondary amine of the piperidine ring and the two distinct nitrogen atoms of the indazole ring. This guide will navigate these challenges by presenting a logical and robust synthetic pathway.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic approach logically deconstructs the target molecule into readily available or synthetically accessible precursors. The primary disconnection point is the amide bond, which reveals the two core building blocks.
Figure 1: Retrosynthetic analysis of the target molecule.
Based on this analysis, the forward synthesis involves three primary stages:
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Preparation of Precursors : Securing or synthesizing high-purity 1H-indazole-6-carboxylic acid and a suitable derivative of piperidine-2-carboxylic acid.
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Amide Bond Formation : Coupling the two precursors using an optimized activation and reaction protocol.
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Deprotection and Purification : Removing any protecting groups and purifying the final compound to the required analytical standard.
The overall synthetic workflow is depicted below. To manage reactivity, piperidine-2-carboxylic acid is typically used as its methyl or ethyl ester, which is hydrolyzed in the final step.
Figure 2: Proposed overall synthetic scheme.
Synthesis of Key Precursors
1H-Indazole-6-carboxylic acid
This precursor is commercially available from various suppliers, which is often the most time- and cost-effective approach for research purposes.[3] However, for large-scale synthesis or when commercial sources are unavailable, it can be prepared via several established routes. One common method involves the cyclization of appropriately substituted o-toluidine derivatives.[4] Another modern approach utilizes the reaction of o-aminobenzoximes with activating agents like methanesulfonyl chloride to induce cyclization under mild, metal-free conditions.[5]
Piperidine-2-carboxylic acid Methyl Ester
Piperidine-2-carboxylic acid (pipecolic acid) is prone to forming internal salts (zwitterions), which can complicate the subsequent coupling reaction. Therefore, it is strategically advantageous to use an ester derivative, such as the methyl or ethyl ester. The synthesis typically involves the catalytic hydrogenation of the corresponding pyridine derivative, 2-pyridinecarboxylic acid.[6]
Protocol 1: Synthesis of Piperidine-2-carboxylic acid Methyl Ester Hydrochloride
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Esterification: Suspend 2-pyridinecarboxylic acid (1.0 equiv) in methanol (5-10 mL per gram of acid). Cool the suspension to 0 °C in an ice bath.
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Add thionyl chloride (SOCl₂) (1.2 equiv) dropwise while maintaining the temperature below 10 °C. Causality: This in-situ generates HCl and converts the carboxylic acid to the methyl ester, preventing side reactions with the pyridine nitrogen.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
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Remove the solvent under reduced pressure to yield the crude methyl picolinate hydrochloride.
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Hydrogenation: Dissolve the crude ester in methanol (10-15 mL per gram). Add Palladium on carbon (10% Pd/C, 5-10 mol%).
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Pressurize the reaction vessel with hydrogen gas (H₂) to 50-100 psi.
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Stir vigorously at room temperature for 12-24 hours. The reaction is complete when H₂ uptake ceases.
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Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to yield piperidine-2-carboxylic acid methyl ester hydrochloride as a solid, which can often be used without further purification.
The Core Reaction: Amide Bond Formation
The formation of the amide bond is the most critical step in the synthesis. It requires the activation of the carboxylic acid group of 1H-indazole-6-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine of the piperidine ester.[7]
Selection of Coupling Reagents and Additives
A wide array of coupling reagents is available, each with distinct mechanisms and advantages. The choice depends on factors such as desired yield, cost, prevention of side reactions (especially racemization of the chiral piperidine center), and ease of purification.[8]
| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate.[9] | Cost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[8] | Can cause racemization. DCC byproduct (DCU) is a poorly soluble solid, complicating purification. |
| Onium Salts | HBTU, HATU, PyBOP | Forms an active ester in situ, often with additives like HOBt or HOAt.[7] | High coupling efficiency, low racemization rates, fast reactions.[7][8] | More expensive, requires a non-nucleophilic base (e.g., DIPEA). |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium/uronium salts, forms an activated phosphonium ester.[7] | Very effective for sterically hindered couplings. | Can be more expensive; byproducts can sometimes be difficult to remove. |
| Other | T3P® (Propylphosphonic Anhydride) | Forms a mixed anhydride intermediate. | Excellent for preventing racemization; byproducts are water-soluble.[10] | Often requires careful temperature control. |
Recommendation: For this synthesis, a carbodiimide such as EDC (EDAC) in combination with an additive like HOBt (1-Hydroxybenzotriazole) is a robust and cost-effective starting point. HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to racemization and side reactions.[8][11]
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